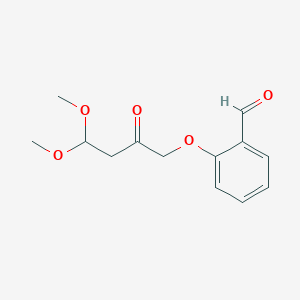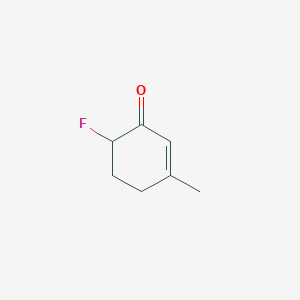![molecular formula C11H12OS B14387846 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one CAS No. 88050-68-4](/img/structure/B14387846.png)
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the sulfur atom and the specific arrangement of the carbon atoms contribute to its distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized via a one-pot procedure involving sequential iodation and Suzuki–Miyaura coupling reactions
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve efficient production. The scalability of the synthetic routes and the availability of starting materials play a significant role in the industrial feasibility of producing this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the sulfur atom and the ketone group within its structure makes it susceptible to nucleophilic and electrophilic attacks.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for the synthesis of potential therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and the development of drugs with improved efficacy and selectivity .
In material science, the compound’s electronic properties make it suitable for use in organic electronics and optoelectronic devices. Its ability to undergo various chemical modifications further enhances its applicability in designing functional materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom and ketone group play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one can be compared with other similar compounds, such as 3,8-diaryl-2H-cyclohepta[b]furan-2-ones . While both compounds share a similar ring structure, the presence of different heteroatoms (sulfur in the former and oxygen in the latter) leads to distinct chemical properties and reactivity. The unique electronic properties of this compound make it particularly suitable for applications in organic electronics and medicinal chemistry.
Eigenschaften
CAS-Nummer |
88050-68-4 |
|---|---|
Molekularformel |
C11H12OS |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
2,2-dimethyl-3H-cyclohepta[b]thiophen-8-one |
InChI |
InChI=1S/C11H12OS/c1-11(2)7-8-5-3-4-6-9(12)10(8)13-11/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
IWUDWXZJQDNKSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(S1)C(=O)C=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
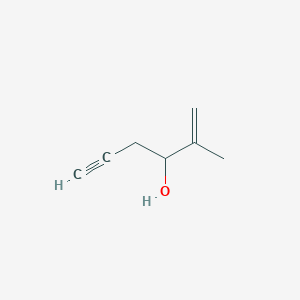
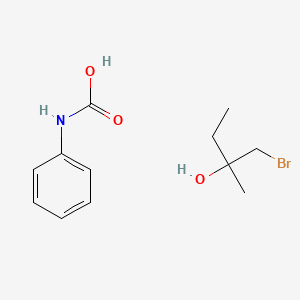

![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)

![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
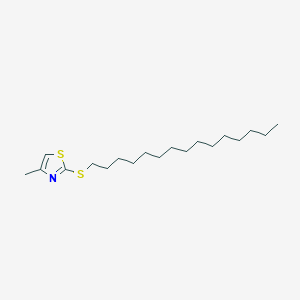

![Piperidine, 1-ethyl-4-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14387839.png)
![5-[(Cyclopropylmethyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B14387847.png)
